N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide

Catalog No.
S6877637
CAS No.
1087788-45-1
M.F
C11H10ClN3O
M. Wt
235.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxam...

CAS Number

1087788-45-1

Product Name

N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide

IUPAC Name

N-[(2-chlorophenyl)methyl]imidazole-1-carboxamide

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

InChI

InChI=1S/C11H10ClN3O/c12-10-4-2-1-3-9(10)7-14-11(16)15-6-5-13-8-15/h1-6,8H,7H2,(H,14,16)

InChI Key

XOOSGTFXIGLDJV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)N2C=CN=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)N2C=CN=C2)Cl

N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide is a chemical compound with the molecular formula C11H10ClN3O and a molecular weight of approximately 235.67 g/mol. It features a chlorophenyl group attached to a methyl group, which in turn is linked to an imidazole ring that carries a carboxamide functional group. The structure can be represented by the following SMILES notation: C1=CC=C(C(=C1)CNC(=O)N2C=CN=C2)Cl . This compound is notable for its potential applications in medicinal chemistry and pharmacology.

The chemical behavior of N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide can be characterized by several types of reactions:

  • Nucleophilic Substitution: The imidazole nitrogen can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Acid-Base Reactions: The carboxamide group can engage in acid-base chemistry, potentially forming salts with strong acids or bases.
  • Condensation Reactions: Under certain conditions, this compound may participate in condensation reactions, forming larger molecular structures.

These reactions are influenced by the presence of the chlorophenyl and imidazole moieties, which can affect the reactivity and stability of the compound.

The synthesis of N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide typically involves multi-step organic reactions. Common methods include:

  • Formation of Imidazole Ring: Starting from appropriate precursors, the imidazole ring can be synthesized through cyclization reactions.
  • Introduction of Chlorophenyl Group: Electrophilic aromatic substitution can be used to attach the chlorophenyl moiety to the imidazole structure.
  • Carboxamide Formation: The final step usually involves the reaction of an amine with a carboxylic acid derivative to introduce the carboxamide functionality.

These synthetic routes may vary based on desired yields and purity levels .

N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide has potential applications in several fields:

  • Pharmaceutical Development: Due to its biological activity, this compound may serve as a lead structure for developing new drugs targeting infections or cancer.
  • Chemical Research: It can be utilized as a reagent in organic synthesis or as a model compound for studying imidazole chemistry.
  • Agricultural Chemistry: Similar compounds have been explored for use as fungicides or herbicides, suggesting potential applications in agrochemicals.

Studies involving N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide may focus on its interactions with biological targets such as enzymes or receptors. These interactions can provide insights into its mechanism of action and therapeutic potential.

Key areas of study include:

  • Binding Affinity Studies: Evaluating how well this compound binds to specific biological targets.
  • Mechanistic Studies: Understanding how the compound affects cellular pathways or microbial growth.

Such studies are crucial for assessing the viability of this compound as a therapeutic agent.

Several similar compounds share structural features with N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide. These include:

Compound NameStructure FeaturesUnique Aspects
1H-Imidazole-4-carboxylic acidImidazole ring with carboxylic acidLacks chlorophenyl group
2-(4-Chlorophenyl)-4-methylthiazoleThiazole ring instead of imidazoleDifferent heterocyclic structure
4-(2-Chlorophenyl)-1H-pyrazolePyrazole ring with similar aromatic substitutionDifferent five-membered ring
2-Methylimidazo[4,5-b]pyridineMethyl-substituted imidazo compoundContains a pyridine moiety

These compounds highlight the diversity within imidazole derivatives while emphasizing the unique combination of functionalities present in N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide, particularly its chlorinated phenyl group which may enhance biological activity.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

235.0512396 g/mol

Monoisotopic Mass

235.0512396 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-04-24

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